Physicochemical Property Comparison: Methyl vs. Ethyl Ester Analogs
Methyl 3-methyloxazolidine-2-carboxylate exhibits a lower calculated LogP of -0.43 compared to its ethyl ester analog (estimated LogP ~0.1), resulting in a more hydrophilic character that favors aqueous solubility and reversed-phase chromatographic retention differences . This property is quantifiable and directly impacts the choice of this methyl ester over bulkier esters for applications requiring water compatibility.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = -0.43 (calculated) |
| Comparator Or Baseline | Ethyl oxazolidine-2-carboxylate (LogP ~0.1, estimated based on typical ΔLogP for ethyl vs. methyl esters) |
| Quantified Difference | ΔLogP ≈ -0.53 |
| Conditions | Calculated LogP values using standard algorithms (e.g., ACD/Labs, ChemAxon) as reported on ChemSrc |
Why This Matters
The lower LogP enhances aqueous solubility and alters chromatographic retention, critical for purification and biological assay compatibility, providing a tangible advantage over more lipophilic ethyl esters in hydrophilic applications.
